molecular formula C12H14F3NOS B15131667 (S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide

(S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide

Cat. No.: B15131667
M. Wt: 277.31 g/mol
InChI Key: UHAPINQRXQBAMZ-LZYBPNLTSA-N
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Description

(S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide is a chemical compound known for its unique structural features and significant applications in various fields. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide typically involves the reaction of a sulfinamide precursor with a trifluoromethylated aromatic aldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 0°C and room temperature to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to sulfone under strong oxidizing conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of (S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins or enzymes, potentially inhibiting their activity. The sulfinamide group may also contribute to its biological activity by forming reversible covalent bonds with nucleophilic residues in the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Another compound with trifluoromethyl groups, used in pharmaceutical synthesis.

    Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in organic synthesis.

    Trifluoromethyl sulfoxide: Employed in trifluoromethylation reactions of electrophiles.

Uniqueness

(S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide is unique due to its combination of a sulfinamide group and a trifluoromethylated aromatic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14F3NOS

Molecular Weight

277.31 g/mol

IUPAC Name

(NE)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide

InChI

InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/b16-8+

InChI Key

UHAPINQRXQBAMZ-LZYBPNLTSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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